Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate
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Overview
Description
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate is a complex organic compound that belongs to the indolizine family This compound is characterized by the presence of a bromobenzoyl group, a tert-butyl group, and an indolizinecarboxylate moiety
Preparation Methods
The synthesis of Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate typically involves multiple steps. One common synthetic route includes the halogenation of 7-(4-bromobenzoyl) indole in the presence of an acid to obtain the desired compound . The reaction conditions often involve the use of tetrahydrofuran as a solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group plays a crucial role in binding to these targets, while the indolizinecarboxylate moiety may facilitate the compound’s entry into cells. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate can be compared with other similar compounds such as:
Ethyl (4-bromobenzoyl)acetate: This compound shares the bromobenzoyl group but differs in the rest of its structure.
Ethyl 4-bromobenzoate: Another similar compound with a simpler structure.
The uniqueness of this compound lies in its indolizinecarboxylate moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
853329-44-9 |
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Molecular Formula |
C22H22BrNO3 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
ethyl 3-(4-bromobenzoyl)-7-tert-butylindolizine-1-carboxylate |
InChI |
InChI=1S/C22H22BrNO3/c1-5-27-21(26)17-13-19(20(25)14-6-8-16(23)9-7-14)24-11-10-15(12-18(17)24)22(2,3)4/h6-13H,5H2,1-4H3 |
InChI Key |
IMJLOMHLFAISJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C(C)(C)C |
Origin of Product |
United States |
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